5-Chlorosulfonyl-2-methoxybenzoic Acid-d3

概要

説明

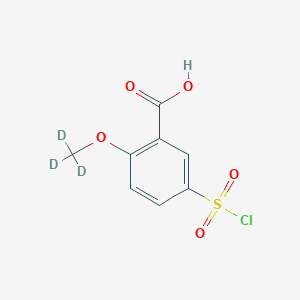

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 is a deuterated derivative of 5-Chlorosulfonyl-2-methoxybenzoic Acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can provide valuable insights into reaction mechanisms and metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid and a deuterated solvent to ensure the incorporation of deuterium atoms .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and isotopic labeling of the final product .

化学反応の分析

Types of Reactions

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: The methoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols can be used under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide or sulfonate esters, while reduction reactions can produce alcohols or amines .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. For instance, compounds derived from this acid have shown promising antiproliferative effects against various cancer cell lines, such as A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreas cancer), and HT-29 (colon cancer) cells. The most active derivatives demonstrated IC50 values comparable to established anticancer drugs like osimertinib .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 5f | A-549 | 9.5 | EGFR T790M inhibition |

| 5g | MCF-7 | 11.9 | Apoptosis induction via caspase activation |

| 5d | Panc-1 | 31 | Dual binding modes in EGFR active sites |

Pharmacological Applications

Beyond its role in synthesizing anticancer agents, this compound has been identified as an important precursor in developing other pharmacologically active compounds. For example, it serves as an intermediate in synthesizing Sulpiride, a medication used to treat schizophrenia and depression by acting on dopamine receptors .

Table 2: Summary of Pharmacological Applications

| Application | Compound Name | Mechanism |

|---|---|---|

| Antipsychotic | Sulpiride | Dopamine D2 receptor antagonist |

| Anticancer | Various derivatives | EGFR inhibition and apoptosis |

Case Study 1: Antiproliferative Evaluation

A study evaluated the antiproliferative effects of several derivatives based on this compound against multiple cancer cell lines. The results indicated that modifications on the phenethyl ring significantly influenced potency, with certain para-substituted derivatives exhibiting enhanced activity compared to unsubstituted counterparts .

Case Study 2: Pharmacokinetic Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted on the most active compounds derived from this acid to predict their pharmacokinetic profiles. These studies suggested favorable safety profiles for several candidates, indicating their potential for further development into therapeutic agents .

作用機序

The mechanism of action of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 involves its interaction with various molecular targets. The presence of the chlorosulfonyl group allows it to act as an electrophile, facilitating nucleophilic substitution reactions. The deuterium atoms provide stability and can be used to trace the compound’s pathway in metabolic studies .

類似化合物との比較

Similar Compounds

5-Chlorosulfonyl-2-methoxybenzoic Acid: The non-deuterated version of the compound.

Methyl 5-chloro-2-methoxybenzoate: A related ester compound.

2-Methoxy-5-sulfonylbenzoic Acid: A similar compound with a sulfonyl group instead of a chlorosulfonyl group.

Uniqueness

The uniqueness of 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular interactions is required .

生物活性

5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 (CAS Number: 123958-84-9) is a deuterated derivative of 5-chlorosulfonyl-2-methoxybenzoic acid, which has garnered interest in various biological applications due to its unique structural features. This article delves into its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

- Molecular Formula : C₈H₄D₃ClO₅S

- Molecular Weight : 253.67 g/mol

- SMILES Notation : [2H]C([2H])([2H])Oc1ccc(cc1C(=O)O)S(=O)(=O)Cl

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, primarily through:

- Antioxidant Activity : The methoxy group can scavenge free radicals, protecting cells from oxidative damage.

- Antimicrobial Activity : The compound may disrupt microbial cell membranes, leading to cell death.

- Anti-inflammatory Effects : It has the potential to inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.

Anticancer Properties

Research has indicated promising anticancer properties for compounds similar to this compound. For instance, studies on related benzoyl derivatives have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 14 | MDA-MB-231 | 19.9 | 3 |

| Compound 15 | MDA-MB-231 | 33.9 | 6 |

| Compound 16 | SH-SY5Y | 15.7 | 9 |

These derivatives exhibited selective cytotoxicity against cancerous cells while sparing non-cancerous cells, indicating the potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound's sulfonyl group enhances its antimicrobial properties by disrupting microbial membranes. This mechanism is critical in developing new antimicrobial agents, particularly as resistance to existing antibiotics increases.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various benzoyltaurinamide derivatives and evaluated their anticancer activities using the MTT assay. The results indicated that modifications in the sulfonamide group significantly influenced cytotoxicity against cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that chloro-substitutions on the benzamide structure improved activity against specific cancer cell lines, suggesting that electronic properties of substituents play a crucial role in enhancing biological activity .

- In Vivo Studies : While much of the research has focused on in vitro assays, preliminary in vivo studies are needed to confirm the efficacy and safety profile of compounds derived from or similar to this compound .

特性

IUPAC Name |

5-chlorosulfonyl-2-(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZCDOQEMLMAB-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。